1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine
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Overview
Description
1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a naphthalen-2-ylmethyl group and a 2-ethoxyethyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine typically involves the reaction of naphthalen-2-ylmethyl chloride with 1-(2-ethoxyethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthalen-2-ylmethyl ketones or alcohols.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its piperazine core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The naphthalen-2-ylmethyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine
- 1-(2-Ethoxyethyl)-4-[(phenyl)methyl]piperazine
- 1-(2-Ethoxyethyl)-4-[(naphthalen-1-yl)methyl]piperazine
Uniqueness
1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine is unique due to the specific combination of the 2-ethoxyethyl and naphthalen-2-ylmethyl groups. This combination imparts distinct physicochemical properties and biological activities to the compound, making it a valuable candidate for various research and industrial applications.
Biological Activity
1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine is a piperazine derivative with potential biological activity. This compound, with the molecular formula C19H26N2O and a molecular weight of 298.4 g/mol, has garnered interest in medicinal chemistry due to its structural characteristics and possible therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C19H26N2O
- Molecular Weight : 298.4 g/mol
- CAS Number : 918481-91-1
- IUPAC Name : 1-(2-ethoxyethyl)-4-(naphthalen-2-ylmethyl)piperazine
The compound features a piperazine ring substituted with an ethoxyethyl group and a naphthalene moiety, which contributes to its lipophilicity and potential interactions with biological targets.
This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. Similar piperazine derivatives have been shown to act as:
- Acetylcholinesterase Inhibitors : Compounds in this class can inhibit the enzyme acetylcholinesterase, which is crucial for neurotransmitter regulation in the central nervous system. This inhibition may lead to increased acetylcholine levels, potentially enhancing cognitive function and memory .
- Antiviral Agents : Some piperazine derivatives have demonstrated antiviral properties by interfering with viral replication processes. The structural similarity of this compound to known antiviral agents suggests it may possess similar activities .
Pharmacological Profiles
The pharmacological profiles of piperazine derivatives often include:
- Cytotoxicity against Cancer Cells : Studies on Mannich bases derived from piperazines indicate significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (WiDr) cells. The IC50 values for some derivatives were reported below 10 µM, indicating potent activity .
- Antimicrobial Activity : Research has shown that certain piperazine derivatives exhibit antimicrobial properties against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating various piperazine derivatives, this compound was tested for its ability to inhibit human acetylcholinesterase. The results indicated that this compound binds effectively at the enzyme's active sites, leading to significant inhibition compared to control compounds. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 2: Anticancer Activity
A series of Mannich bases including this compound were evaluated for their anticancer properties against multiple cell lines. The results showed that compounds with naphthalene substitutions exhibited enhanced cytotoxicity due to their ability to intercalate DNA and inhibit topoisomerase activity. The most active compounds had IC50 values lower than 5 µg/mL against MCF-7 cells .
Data Table: Biological Activities of Piperazine Derivatives
Properties
CAS No. |
918481-91-1 |
---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-4-(naphthalen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C19H26N2O/c1-2-22-14-13-20-9-11-21(12-10-20)16-17-7-8-18-5-3-4-6-19(18)15-17/h3-8,15H,2,9-14,16H2,1H3 |
InChI Key |
FLHGIOWHFIDOMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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